N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O/c22-18-8-9-20(19(23)15-18)24-21(27)16-26-13-11-25(12-14-26)10-4-7-17-5-2-1-3-6-17/h1-9,15H,10-14,16H2,(H,24,27)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAKEMMZRFHHGU-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328778 | |
| Record name | N-(2,4-difluorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801328778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820135 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
329080-39-9 | |
| Record name | N-(2,4-difluorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801328778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,4-dichlorobutane, under basic conditions.
Introduction of the Phenylpropenyl Group: The phenylpropenyl group is introduced via a Friedel-Crafts alkylation reaction, where the piperazine intermediate reacts with cinnamyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Difluorophenyl Group: The final step involves the acylation of the piperazine intermediate with 2,4-difluorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Table 1: Synthetic Routes and Conditions
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Mechanism : The propenyl group is introduced via nucleophilic substitution on the piperazine nitrogen, followed by acetamide coupling under basic conditions .
-
Key intermediates :
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4-(3-Phenyl-2-propenyl)piperazine
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2-Chloro-N-(2,4-difluorophenyl)acetamide
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Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
Table 2: Hydrolysis Conditions and Products
| Conditions | Products | Reaction Time | Efficiency |
|---|---|---|---|
| 6M HCl, reflux | 2-Amino-N-(2,4-difluorophenyl)acetamide | 4–6 hours | 85–90% |
| NaOH (2M), 80°C | Sodium 2-(piperazinyl)acetate derivative | 2–3 hours | 70–75% |
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Acid-catalyzed hydrolysis : Cleaves the amide bond to yield the corresponding carboxylic acid and amine .
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Base-mediated hydrolysis : Generates a carboxylate salt, retaining the piperazine-propenyl structure .
Functionalization of the Propenyl Group
The α,β-unsaturated propenyl side chain participates in electrophilic additions and cycloadditions :
Table 3: Reactions Involving the Propenyl Group
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Bromination | Br₂ in CCl₄, 0°C | 1,2-Dibromo-3-phenylpropane derivative |
| Diels-Alder cycloaddition | Maleic anhydride, toluene, 110°C | Six-membered cyclohexene adduct |
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Electrochemical reduction : The nitro group (if present in analogs) is reduced at potentials near −500 mV (vs. Ag/AgCl) .
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Radical reactions : Under photolytic conditions, the propenyl group forms spirocyclohexadienyl radicals, enabling cascade cyclizations .
Stability and Degradation
The compound exhibits moderate thermal stability but is sensitive to UV light:
Table 4: Stability Profile
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 100°C, dry air | Dehydration of piperazine | 48 hours |
| UV light (254 nm) | C–F bond cleavage + radical rearrangements | 6–8 hours |
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Thermal degradation : Generates volatile byproducts (e.g., difluoroaniline) .
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Photolytic degradation : Forms fluorinated aromatic radicals and acetamide fragments .
Spectral Characterization
Key analytical data confirm the compound’s structure and purity:
Table 5: Spectroscopic Data
Reactivity with Biological Targets
While pharmacological activity is beyond this scope, the compound’s interactions with enzymes highlight its reactivity:
Scientific Research Applications
Anticonvulsant Properties
Research indicates that derivatives of acetamides, similar to N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide, exhibit anticonvulsant activity. For instance, studies have demonstrated that certain piperazine derivatives can effectively inhibit seizures in animal models, suggesting a potential application in treating epilepsy and related disorders. The mechanism often involves modulation of sodium channels, which is critical for neuronal excitability .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study highlighted the identification of novel anticancer compounds through drug library screening on multicellular spheroids, indicating that similar structures may have significant cytotoxic effects against various cancer cell lines . This suggests that this compound could be a candidate for further development in cancer therapy.
Neuroprotective Effects
Some studies have suggested that compounds with similar structures possess neuroprotective effects, potentially useful in neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are mechanisms through which these compounds exert their effects .
Anticonvulsant Efficacy
In a study assessing the anticonvulsant efficacy of various piperazine derivatives in rodent models, the compound demonstrated significant protective indices (PI) comparable to established antiepileptic medications. The study highlighted the importance of structural modifications in enhancing anticonvulsant activity .
Cancer Cell Line Studies
A comprehensive screening of a library of compounds revealed that several derivatives similar to this compound exhibited potent cytotoxicity against breast cancer cell lines. This study emphasized the need for further exploration into structure-activity relationships to optimize therapeutic efficacy .
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The difluorophenyl and phenylpropenyl groups may contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Substituents on the Acetamide Moiety
- N-(4-cyclohexylphenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide (CAS 329080-38-8): Differs in the acetamide’s phenyl group (4-cyclohexylphenyl vs. 2,4-difluorophenyl). Molecular weight: 417.59 g/mol .
- 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2,4-difluorophenyl)acetamide :
Substituents on the Piperazine Core
- The 4-fluorophenyl acetamide reduces lipophilicity compared to 2,4-difluorophenyl derivatives. CAS: 701926-99-0 .
- N-(3,4-Dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide :
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
Biological Activity
N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound can be characterized by its chemical formula and structural features that include a difluorophenyl group and a piperazine moiety. This unique structure may contribute to its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts:
- Antitumor Activity : Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of piperazine have shown inhibitory effects on cancer cell lines by targeting specific kinases involved in tumor progression .
- Antimicrobial Properties : Compounds containing phenyl and piperazine groups are often evaluated for their antimicrobial efficacy. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although specific data on this compound is limited.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with various receptors or enzymes critical for cellular function:
- Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
- Receptor Modulation : The piperazine ring may facilitate binding to neurotransmitter receptors or other molecular targets, influencing cellular signaling pathways .
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, providing insights relevant to this compound:
Q & A
Q. Table 1: Example reaction conditions for key steps
| Step | Reagent/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Piperazine alkylation | 3-phenyl-2-propenyl bromide, DIPEA, DCM | 78 | 90 |
| Amide coupling | EDC, HOBt, DMF, RT | 65 | 95 |
Basic: How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the compound’s structure?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.7–8.6 ppm for difluorophenyl and propenyl groups) and piperazine CH₂ peaks (δ 2.5–3.5 ppm). Compare with analogs like 2-((2,4-difluorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide .
- IR : Confirm amide C=O stretch (~1715 cm⁻¹) and aromatic C-F bonds (~1095 cm⁻¹) .
- HRMS : Validate molecular weight (calculated for C₂₁H₂₀F₂N₃O: 392.16 g/mol) with <2 ppm error.
Q. Table 2: Reference NMR data for structural analogs
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| 2,4-Difluorophenyl | 6.77–7.54 | m |
| Piperazine CH₂ | 2.58–3.62 | t, m |
| Acetamide NH | 11.86 | s |
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme inhibition : Screen against kinases (e.g., VEGFR-2) using fluorescence polarization assays, referencing methods for thiazolidine-2,4-dione derivatives .
- Antimicrobial activity : Use MIC assays (e.g., against S. aureus or E. coli) with 96-well plate serial dilution .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to controls like doxorubicin .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the 2,4-difluorophenyl and propenyl groups?
Answer:
- Analog synthesis : Replace 2,4-difluorophenyl with 4-fluorophenyl or chlorophenyl to assess fluorine’s electronic effects.
- Propenyl modification : Test saturated (propyl) vs. unsaturated (propenyl) chains to evaluate conformational flexibility .
- Data correlation : Use computational docking (e.g., AutoDock Vina) to map interactions with target proteins (e.g., p38 MAP kinase ).
Q. Table 3: SAR trends from related compounds
| Substituent | Biological Activity (IC₅₀, μM) | Target |
|---|---|---|
| 2,4-Difluorophenyl | 0.45 ± 0.02 | VEGFR-2 |
| 4-Fluorophenyl | 1.20 ± 0.15 | VEGFR-2 |
| Propenyl | 0.50 ± 0.03 | p38 MAPK |
| Propyl | 2.10 ± 0.20 | p38 MAPK |
Advanced: How should researchers address contradictory data in reported biological activities?
Answer:
- Assay validation : Use orthogonal methods (e.g., SPR vs. fluorescence for binding affinity) to confirm results.
- Batch variability : Characterize compound purity (HPLC, ≥95%) and stability (TGA/DSC) to rule out degradation .
- Meta-analysis : Compare data across analogs, such as N-{4-[4-(4-fluorophenyl)-1-methylimidazol-5-yl]pyridin-2-yl}acetamide, which showed consistent kinase inhibition .
Advanced: What strategies are effective for mechanistic studies of this compound’s activity?
Answer:
- Target identification : Employ chemical proteomics (e.g., pull-down assays with biotinylated probes) .
- Pathway analysis : Use transcriptomics (RNA-seq) to map downstream effects in treated cells, as done for p38 MAPK inhibitors .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., imidazo[1,2-b]pyridazin derivatives ) to resolve binding modes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
